molecular formula C10H6ClNO2 B2641384 7-Chloroisoquinoline-8-carboxylic acid CAS No. 1824331-69-2

7-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B2641384
CAS No.: 1824331-69-2
M. Wt: 207.61
InChI Key: YFVHCDGCWIBWDN-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. Subsequent chlorination and carboxylation yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-chloroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Isoquinoline-8-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-Bromoisoquinoline-8-carboxylic acid: Contains a bromine atom instead of chlorine.

    7-Fluoroisoquinoline-8-carboxylic acid: Contains a fluorine atom instead of chlorine.

Uniqueness: 7-Chloroisoquinoline-8-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

7-chloroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVHCDGCWIBWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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